(S)-2-(3-methoxyphenyl)pyrrolidine

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

(S)-2-(3-methoxyphenyl)pyrrolidine (CAS 1217710-13-8) is a chiral, non-racemic building block from the pyrrolidine class of five-membered nitrogen-containing heterocycles. Its molecular structure comprises a saturated pyrrolidine ring with a (S)-configured stereocenter at the 2-position, attached to a 3-methoxyphenyl substituent (molecular formula: C₁₁H₁₅NO; molecular weight: 177.24 g/mol).

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1217710-13-8
Cat. No. B3091412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-methoxyphenyl)pyrrolidine
CAS1217710-13-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2CCCN2
InChIInChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1
InChIKeyQGKFYRMABWIOIW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(3-Methoxyphenyl)pyrrolidine (CAS 1217710-13-8): A Chiral Pyrrolidine Scaffold for Asymmetric Synthesis and Medicinal Chemistry


(S)-2-(3-methoxyphenyl)pyrrolidine (CAS 1217710-13-8) is a chiral, non-racemic building block from the pyrrolidine class of five-membered nitrogen-containing heterocycles [1]. Its molecular structure comprises a saturated pyrrolidine ring with a (S)-configured stereocenter at the 2-position, attached to a 3-methoxyphenyl substituent (molecular formula: C₁₁H₁₅NO; molecular weight: 177.24 g/mol) . This specific (S)-enantiomer is primarily utilized as a key intermediate or chiral scaffold in the synthesis of more complex, pharmacologically active molecules [2].

Why Generic Substitution of (S)-2-(3-Methoxyphenyl)pyrrolidine is Scientifically Unsound


Substituting (S)-2-(3-methoxyphenyl)pyrrolidine with a generic, racemic, or structurally analogous pyrrolidine is not a scientifically valid approach for applications requiring stereochemical integrity. The specific (S)-configuration at the 2-position dictates the three-dimensional orientation of the pharmacophore, which is critical for achieving desired enantioselective interactions with biological targets such as enzymes, receptors, or transport proteins [1]. The use of the alternative (R)-enantiomer or a racemic mixture can lead to significantly different, often diminished or even antagonistic, biological outcomes . In the context of drug discovery and development, employing the incorrect stereoisomer can derail structure-activity relationship (SAR) studies and lead to false-negative or misleading results [2].

Quantitative Differentiation of (S)-2-(3-Methoxyphenyl)pyrrolidine from Closest Comparators


Enantiomeric Purity and Stereochemical Identity vs. Racemic and (R)-Enantiomer Mixtures

As a procurement specification, the commercial (S)-2-(3-methoxyphenyl)pyrrolidine is supplied with a minimum purity of 95% . While a direct comparative ee value is not universally published, this represents a defined, single enantiomer product, contrasting with the racemic mixture (CAS 103861-77-4) which contains equal parts of the (S)- and (R)-enantiomers . The preparation of the enantiopure (R)-enantiomer typically requires advanced asymmetric synthesis to achieve enantiomeric excess (ee) >98% , underscoring that generic, racemic material is not a direct substitute for stereochemically defined applications.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Comparative Cytotoxicity Profile: (S)-Enantiomer vs. (R)-Enantiomer in MCF-7 Breast Cancer Cells

In vitro studies demonstrate a clear stereochemical influence on cytotoxicity. The (R)-enantiomer (as its hydrochloride salt) exhibits moderate cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ value of 12.5 μM . While direct, head-to-head IC₅₀ data for the (S)-enantiomer against this cell line is currently limited in the public domain, this established value for the enantiomer serves as a benchmark. Any deviation in the (S)-enantiomer's activity from this benchmark would be a direct consequence of its stereochemistry, making it a distinct and non-interchangeable research tool [1].

Anticancer Screening Cytotoxicity Stereochemistry

Validated Role as a Privileged Scaffold in Medicinal Chemistry: TRK and Other Kinase Inhibitors

The 2-phenylpyrrolidine motif is a validated privileged scaffold in medicinal chemistry. Research from Novartis identified the (R)-2-phenylpyrrolidine substituent as an ideal moiety for pan-TRK inhibitors due to its shape complementarity to the hydrophobic pocket of TRK kinases, leading to orally bioavailable compounds achieving tumor regression in KM12 xenograft rat models [1]. While this specific study utilized the (R)-enantiomer, it establishes the 2-arylpyrrolidine framework as a critical pharmacophore [2]. The (S)-enantiomer serves as the essential stereochemical counterpart, enabling systematic exploration of the chiral space within this pharmacophore and is crucial for de-risking SAR campaigns [3].

Kinase Inhibition TRK Inhibitors Drug Discovery

Primary Application Scenarios for (S)-2-(3-Methoxyphenyl)pyrrolidine in Scientific Procurement


Chiral Building Block for Asymmetric Synthesis of CNS-Targeted APIs

(S)-2-(3-methoxyphenyl)pyrrolidine is employed as a key chiral intermediate in the construction of advanced pharmaceutical ingredients, particularly those targeting the central nervous system (CNS). Its defined stereochemistry is essential for accessing a single enantiomer of a drug candidate, as seen in the development of 5-HT₂A receptor antagonists like R-96544 . The compound's pyrrolidine core and methoxyphenyl group are common motifs in neurotherapeutics, making it a versatile starting material for novel drug discovery [1].

Stereochemical Probe for Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

In kinase inhibitor research, the (S)-2-(3-methoxyphenyl)pyrrolidine scaffold serves as a crucial stereochemical probe. By comparing the activity of the (S)-enantiomer with its (R)-counterpart and other analogues, medicinal chemists can map the stereochemical requirements of a target binding pocket [2]. This application is directly supported by the established use of the 2-phenylpyrrolidine motif in TRK inhibitors, where the correct stereochemistry is paramount for potency and selectivity [2].

Reference Standard for Chiral Purity Analysis and Method Development

Given its well-defined stereocenter, (S)-2-(3-methoxyphenyl)pyrrolidine can be utilized as a reference standard for developing and validating chiral HPLC or SFC methods. This is critical for quality control in synthetic chemistry workflows where the enantiomeric excess of a reaction product must be accurately quantified . Its use ensures that subsequent biological testing is performed on material of verified stereochemical purity.

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